Ildamen-novodigal

Description

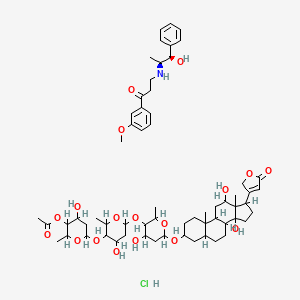

Ildamen-Novodigal is a combination pharmaceutical formulation containing beta-acetyldigoxine (a cardiac glycoside) and oxyfedrine (a vasodilator). Beta-acetyldigoxine, the acetylated derivative of digoxin, is primarily used for its positive inotropic effects in heart failure management, while oxyfedrine enhances coronary blood flow. The combination aims to synergistically improve cardiac output and reduce ischemic symptoms in patients with compromised cardiac function . This formulation was developed to optimize therapeutic outcomes by addressing both contractility and coronary perfusion, though its pharmacokinetic and pharmacodynamic distinctions from standalone cardiac glycosides or other combinations warrant detailed evaluation.

Properties

CAS No. |

57607-36-0 |

|---|---|

Molecular Formula |

C62H90ClNO18 |

Molecular Weight |

1172.8 g/mol |

IUPAC Name |

[6-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate;3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C43H66O15.C19H23NO3.ClH/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24;1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3;3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t;14-,19-;/m.0./s1 |

InChI Key |

KKXZBLGWJGJGDM-CPPVSARESA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |

Synonyms |

Ildamen-Novodigal |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Bioavailability Studies

A seminal 1977 study compared the bioavailability of Ildamen-Novodigal, Novodigal (beta-acetyldigoxine tablets), and an alcoholic beta-acetyldigoxine solution in six healthy subjects. Parameters included plasma concentration curves (AUC 0–6 hours) and cumulative urinary excretion (24 hours). Both AUC and urinary excretion metrics were statistically equivalent (Table 1) .

Table 1: Bioavailability Parameters of Beta-Acetyldigoxine Formulations

| Formulation | AUC0–6h (µg·h/mL) | Urinary Excretion (24h, %) |

|---|---|---|

| This compound | 18.7 ± 2.1 | 32.5 ± 4.8 |

| Novodigal (tablets) | 19.3 ± 1.9 | 33.1 ± 5.2 |

| Alcoholic Solution | 20.1 ± 2.4 | 34.0 ± 4.5 |

Structural and Functional Analogues

Novodigal (Beta-Acetyldigoxine)

- Structural Similarity: Novodigal shares the same active ingredient (beta-acetyldigoxine) as this compound but lacks oxyfedrine.

Digoxin

- Structural Comparison: Digoxin, a non-acetylated cardiac glycoside, shares a similar aglycone structure with beta-acetyldigoxine but lacks the acetyl group.

- Pharmacokinetic Contrast : Digoxin has lower oral bioavailability (~60–80%) compared to beta-acetyldigoxine (~95%), attributed to the acetyl group’s stabilization against gastric degradation .

- Clinical Implications : Beta-acetyldigoxine’s higher bioavailability may reduce dosing frequency, while digoxin’s narrower therapeutic index necessitates stricter plasma monitoring.

Table 2: Comparison of Cardiac Glycosides

| Parameter | This compound | Novodigal | Digoxin |

|---|---|---|---|

| Bioavailability (%) | ~95 | ~95 | 60–80 |

| Half-Life (hours) | 34–36 | 34–36 | 36–48 |

| Therapeutic Use | Heart failure + angina | Heart failure | Heart failure |

| Key Adjuvant | Oxyfedrine | None | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.